molecular formula C19H19N3O4S B11006703 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11006703
M. Wt: 385.4 g/mol
InChI Key: HKTQYYAXOSFXLV-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a coumarin moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Coumarin Synthesis: The coumarin moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Amide Bond Formation: The final step involves coupling the thiazole and coumarin derivatives through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and coumarin moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and coumarin derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The thiazole and coumarin moieties are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the coumarin moiety can intercalate with DNA or inhibit enzymes like topoisomerases. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide: Lacks the coumarin moiety, which may reduce its biological activity.

    4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide: Lacks the acetyl(propan-2-yl)amino group, potentially affecting its solubility and bioavailability.

    2-[acetyl(propan-2-yl)amino]-1,3-thiazole-5-carboxamide: Lacks both the coumarin and methyl groups, which may significantly alter its chemical and biological properties.

Uniqueness

The unique combination of the thiazole ring, coumarin moiety, and acetyl(propan-2-yl)amino group in 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxochromen-6-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-10(2)22(12(4)23)19-20-11(3)17(27-19)18(25)21-14-6-7-15-13(9-14)5-8-16(24)26-15/h5-10H,1-4H3,(H,21,25)

InChI Key

HKTQYYAXOSFXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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